Hydrogen‑Bond Acceptor Gain vs. Aromatic Indole
Octahydro-1H-indole-3-carboxamide possesses two hydrogen‑bond acceptor (HBA) sites—the carboxamide oxygen and the saturated secondary amine—whereas aromatic indole‑3‑carboxamide provides only one HBA (the carboxamide oxygen) because the indole nitrogen is not an effective acceptor in the aromatic system [1][2]. This additional HBA expands the range of possible polar contacts in a binding site and can be exploited for selectivity engineering.
| Evidence Dimension | Hydrogen‑Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 (amide O + saturated secondary amine N) |
| Comparator Or Baseline | 1 (amide O only; indole‑3‑carboxamide, CAS 1670‑85‑5) |
| Quantified Difference | +1 HBA |
| Conditions | Computed property from PubChem (Cactvs 3.4.8.18); applicable to any binding environment requiring polar interaction. |
Why This Matters
An additional hydrogen‑bond acceptor can enable distinct binding modes and improve target engagement for receptors that require two polar contacts, directly influencing procurement decisions when screening against targets with dual HBA‑complementary sites.
- [1] PubChem. Octahydro-1H-indole-3-carboxamide. Compound Summary CID 54593456. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54593456 View Source
- [2] PubChem. 1H-Indole-3-carboxamide. Compound Summary CID 2192542. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1670-85-5 View Source
